molecular formula C11H13ClO3 B14038360 Ethyl 2-chloro-5-ethoxybenzoate

Ethyl 2-chloro-5-ethoxybenzoate

Cat. No.: B14038360
M. Wt: 228.67 g/mol
InChI Key: SDQTZBNOOJRZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-5-ethoxybenzoate is an aromatic ester featuring a benzene ring substituted with a chlorine atom at position 2 and an ethoxy group at position 3. While direct data on this compound are absent in the provided evidence, its structural analogs offer insights into its likely behavior, as discussed below.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 2-chloro-5-ethoxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

SDQTZBNOOJRZJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-ethoxybenzoate can be synthesized through the esterification of 2-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-ethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 2-chloro-5-ethoxybenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.

    Hydrolysis: 2-chloro-5-ethoxybenzoic acid and ethanol.

    Reduction: 2-chloro-5-ethoxybenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-5-ethoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in hydrolysis reactions, the ester bond is cleaved by the action of esterases, resulting in the formation of the corresponding acid and alcohol. The molecular pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-chloro-5-ethoxybenzoate with analogous esters from the evidence, focusing on substituent effects, molecular properties, and inferred reactivity.

Ethyl 2-Chlorobenzoate

  • Key Differences : The absence of the 5-ethoxy group reduces steric bulk and polarity compared to the target compound.
  • Inferred Properties :
    • Lower molecular weight (C₉H₉ClO₂ vs. C₁₁H₁₃ClO₃ for the target).
    • Increased lipophilicity (logP) in the target due to the ethoxy group.
    • The ethoxy group in the target may enhance solubility in polar aprotic solvents compared to ethyl 2-chlorobenzoate .

Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate

  • Structure : Chlorine (position 5), fluorine (position 4), and hydroxyl (position 2).
  • Key Differences : Hydroxyl group enables hydrogen bonding, unlike the ethoxy group in the target.
  • Data from Evidence :
    • Molecular weight: 218.61 g/mol (C₉H₈ClFO₃) .
    • Solubility: Likely lower in organic solvents due to the polar hydroxy group, contrasting with the target’s ethoxy-enhanced lipophilicity.
    • Reactivity: The hydroxy group may participate in acid-base or nucleophilic reactions, whereas the ethoxy group is less reactive .

Ethyl 2-Chloro-5-Fluoronicotinate

  • Structure : Pyridine ring (nicotinate) with chlorine at position 2 and fluorine at position 5.
  • Key Differences : Aromatic nitrogen in the pyridine ring alters electronic properties compared to the benzene ring in the target.
  • The target’s ethoxy group may donate electron density via resonance, moderating the chlorine’s electron-withdrawing effect .

Ethyl 5-[(Ethoxycarbonyl)Oxy]-5,5-Diphenylpent-2-Ynoate

  • Structure : Alkyne backbone with diphenyl and ethoxycarbonyloxy substituents.
  • Key Differences : The alkyne and bulky diphenyl groups create distinct steric and electronic profiles.
  • Data from Evidence :
    • Crystallographic studies (e.g., CCDC 1901024) highlight how bulky substituents influence packing efficiency and melting points .
    • The target’s planar benzene ring and smaller substituents may allow tighter crystal packing than this alkyne-based analog.

Research Implications and Limitations

  • Synthetic Routes : Analogous compounds (e.g., ethyl 2-chlorobenzoate) suggest esterification of 2-chloro-5-ethoxybenzoic acid as a plausible synthesis pathway.
  • Applications : Ethoxy and chloro groups may position the target as a candidate for drug intermediates, though specific pharmacological data are lacking.
  • Limitations : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable in the evidence, necessitating further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.